Cas no 1780451-83-3 (3-amino-1,1-difluoropropan-2-one)

3-Amino-1,1-difluoropropan-2-one is a fluorinated organic compound featuring both an amino and a difluoromethyl ketone functional group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine-containing motifs that enhance bioactivity and metabolic stability. The difluoroketone moiety is known for its electrophilic reactivity, enabling selective modifications in complex molecular frameworks. Additionally, the amino group provides a versatile handle for further derivatization. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors and bioactive molecules, where fluorine incorporation often improves binding affinity and pharmacokinetic properties. Its stability and synthetic utility make it a preferred choice for specialized applications.
3-amino-1,1-difluoropropan-2-one structure
1780451-83-3 structure
Product Name:3-amino-1,1-difluoropropan-2-one
CAS No:1780451-83-3
MF:C3H5F2NO
MW:109.074707746506
CID:6366206
PubChem ID:84715988
Update Time:2025-05-24

3-amino-1,1-difluoropropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1,1-difluoropropan-2-one
    • 2-Propanone, 3-amino-1,1-difluoro-
    • 1780451-83-3
    • EN300-1930499
    • Inchi: 1S/C3H5F2NO/c4-3(5)2(7)1-6/h3H,1,6H2
    • InChI Key: YEWVZBCMSSVCCT-UHFFFAOYSA-N
    • SMILES: C(F)(F)C(=O)CN

Computed Properties

  • Exact Mass: 109.03392011g/mol
  • Monoisotopic Mass: 109.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 73.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.210±0.06 g/cm3(Predicted)
  • Boiling Point: 128.4±35.0 °C(Predicted)
  • pka: 6.36±0.29(Predicted)

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Additional information on 3-amino-1,1-difluoropropan-2-one

3-Amino-1,1-Difluoropropan-2-One: A Comprehensive Overview

3-Amino-1,1-difluoropropan-2-one (CAS No. 1780451-83-3) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also referred to as difluoroacetone amine, is characterized by its unique structure, which includes a ketone group and two fluorine atoms attached to the same carbon atom. The presence of the amino group further enhances its reactivity and functional versatility, making it a valuable intermediate in organic synthesis.

The synthesis of 3-amino-1,1-difluoropropan-2-one involves a series of carefully controlled reactions. One common approach is the nucleophilic addition of an amine to a difluoro-substituted ketone. This reaction is often facilitated by the use of appropriate catalysts and solvents to ensure high yields and purity. Recent advancements in catalytic systems have enabled more efficient syntheses, reducing production costs and environmental impact. Researchers have also explored alternative routes, such as enzymatic catalysis, which offers potential benefits in terms of selectivity and sustainability.

One of the most promising applications of difluoroacetone amine lies in its use as an intermediate in pharmaceutical chemistry. Its ability to undergo various transformations makes it ideal for constructing complex molecular frameworks. For instance, it has been employed in the synthesis of bioactive compounds targeting specific therapeutic areas such as oncology and neurodegenerative diseases. Recent studies have highlighted its role in the development of inhibitors for key enzymes involved in cancer progression.

In addition to its pharmaceutical applications, 3-amino-1,1-difluoropropan-2-one has found utility in materials science. Its fluorinated structure imparts unique electronic and physical properties, making it suitable for applications in polymer chemistry and electronics. For example, it has been used as a building block for fluoropolymers with enhanced thermal stability and mechanical strength. These materials are increasingly being explored for use in high-performance applications such as aerospace and microelectronics.

The chemical properties of difluoroacetone amine are heavily influenced by its fluorinated structure. The electronegative fluorine atoms create a highly polarized environment around the carbonyl group, enhancing its reactivity towards nucleophilic attack. This property is exploited in various condensation reactions, such as the formation of imines and enamines. Recent research has focused on optimizing these reactions under mild conditions to improve scalability and reduce side reactions.

From an environmental perspective, the synthesis and application of 3-amino-1,1-difluoropropan-2-one have raised some concerns due to the potential release of fluorinated byproducts into the environment. However, advancements in green chemistry practices have led to the development of more sustainable production methods. For instance, researchers have successfully implemented catalytic processes that minimize waste generation and reduce energy consumption.

In conclusion, difluoroacetone amine (CAS No. 1780451-83-3) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, while ongoing research continues to uncover new avenues for its utilization. As scientific understanding deepens and technological innovations emerge, this compound is poised to play an even greater role in advancing modern chemistry.

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